molecular formula C15H16 B14415467 1-(2-Methylbut-3-en-2-yl)naphthalene CAS No. 81060-88-0

1-(2-Methylbut-3-en-2-yl)naphthalene

Cat. No.: B14415467
CAS No.: 81060-88-0
M. Wt: 196.29 g/mol
InChI Key: PJTXHGZPVHHKRT-UHFFFAOYSA-N
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Description

Significance of Prenylation in Complex Organic Molecule Design and Synthesis

Prenylation is a fundamental process in organic chemistry and chemical biology involving the attachment of hydrophobic isoprenoid units, such as farnesyl or geranylgeranyl moieties, to a molecular scaffold. wikipedia.orgenvipath.org This modification dramatically alters the parent molecule's physical and biological properties. In nature, protein prenylation is a critical post-translational modification that facilitates membrane anchoring and mediates protein-protein interactions, which are essential for cellular signaling pathways. wikipedia.org

In the design and synthesis of complex organic molecules, prenylation serves several key purposes:

Increased Lipophilicity: The addition of the hydrocarbon-rich prenyl group increases the molecule's affinity for nonpolar environments, which can be crucial for its interaction with biological membranes.

Structural Diversity: Prenyl groups can be introduced at various positions on a parent molecule, leading to a wide array of structural isomers with distinct biological activities and chemical properties. ekb.eg

Enhanced Biological Activity: Many naturally occurring prenylated compounds exhibit significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This has made prenylation a key strategy in the discovery of new therapeutic agents. ekb.eg

The attachment of a prenyl group can create a more complex and sterically hindered molecular architecture, influencing the molecule's shape and how it interacts with biological targets or other chemical reagents.

Table 1: Common Isoprenoid Units Used in Prenylation
Isoprenoid UnitChemical NameCarbon AtomsChemical Formula
Dimethylallyl3-Methylbut-2-enyl5C5H9
Geranyl(2E)-3,7-Dimethylocta-2,6-dienyl10C10H17
Farnesyl(2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trienyl15C15H25
Geranylgeranyl(2E,6E,10E)-3,7,11,15-Tetramethylhexadeca-2,6,10,14-tetraenyl20C20H33

Overview of Naphthalene (B1677914) Derivatives in Contemporary Organic Chemistry and Materials Science

Naphthalene (C₁₀H₈) is the simplest polycyclic aromatic hydrocarbon, consisting of two fused benzene rings. wikipedia.orgnih.gov Its stable, planar, and electron-rich structure makes it a versatile scaffold in both organic synthesis and materials science. nbinno.comnih.gov Naphthalene derivatives are compounds where one or more hydrogen atoms on the naphthalene core have been replaced by other functional groups.

In organic chemistry, the naphthalene ring readily undergoes electrophilic aromatic substitution reactions, allowing for the controlled introduction of a wide range of functional groups. nbinno.com This reactivity is fundamental to the synthesis of complex molecules, including many pharmaceuticals, dyes, and agrochemicals. ekb.egpharmaguideline.com FDA-approved drugs containing the naphthalene scaffold include propranolol (a beta-blocker) and naproxen (an anti-inflammatory agent), highlighting its importance in medicinal chemistry. ekb.eg

In materials science, the extended π-conjugated system of naphthalene imparts unique optical and electronic properties. nbinno.com This has led to the development of naphthalene-based materials for various applications:

Organic Electronics: As components in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Fluorescent Probes: The inherent fluorescence of the naphthalene core can be tuned by substitution, making its derivatives useful as sensors for detecting ions and biomolecules. nbinno.com

Polymers and Dyes: Naphthalene derivatives are used to create synthetic dyes and are incorporated into polymers to enhance their thermal stability and mechanical properties. wikipedia.orgpharmaguideline.com

Table 2: Selected Physicochemical Properties of Naphthalene
PropertyValue
Chemical FormulaC₁₀H₈
Molar Mass128.17 g·mol⁻¹
AppearanceWhite crystalline solid
Melting Point80.26 °C (176.47 °F)
Boiling Point217.9 °C (424.2 °F)
Solubility in Water31.6 mg/L (at 25 °C)
nih.gov

Research Context of 1-(2-Methylbut-3-en-2-yl)naphthalene within the Scope of Conjugated Aromatic-Prenyl Systems

The compound this compound is a specific example of a prenylated naphthalene derivative. Its structure features a naphthalene core substituted at the C-1 position with a 2-methylbut-3-en-2-yl group (also known as a 1,1-dimethyl-2-propenyl or tertiary-amyl group). This particular structure places it within the chemical class of conjugated aromatic-prenyl systems. In this system, the π-electrons of the naphthalene ring are in conjugation with the π-bond of the vinyl group (-CH=CH₂) of the substituent.

This conjugation is significant because it allows for the delocalization of electrons over a larger portion of the molecule, which can influence its electronic properties, reactivity, and spectroscopic behavior. While this compound serves as a clear structural model for this class, a review of scientific literature indicates a notable absence of dedicated research on this specific compound. There are no detailed reports on its synthesis, characterization, or application.

However, based on its structure, its research context can be inferred. The synthesis of such a compound would likely involve a Friedel-Crafts alkylation reaction, where the naphthalene ring acts as a nucleophile attacking a carbocation generated from a precursor like 2-methyl-3-buten-2-ol (B93329). masterorganicchemistry.comyoutube.com The potential research interest in molecules like this compound would lie in several areas:

Polymer Chemistry: The presence of a terminal vinyl group makes it a potential monomer for polymerization or a co-monomer to be incorporated into other polymer chains, potentially imparting the rigidity and fluorescence of the naphthalene core to the resulting material.

Mechanistic Studies: As a relatively simple conjugated system, it could be used as a model to study the effects of steric hindrance (from the two methyl groups adjacent to the naphthalene ring) on the electronic communication between the aromatic and vinylic π-systems.

Comparative Analysis: Its properties could be compared with other isomers or with similar compounds that lack the vinyl group's double bond to better understand structure-property relationships in functionalized aromatic systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

81060-88-0

Molecular Formula

C15H16

Molecular Weight

196.29 g/mol

IUPAC Name

1-(2-methylbut-3-en-2-yl)naphthalene

InChI

InChI=1S/C15H16/c1-4-15(2,3)14-11-7-9-12-8-5-6-10-13(12)14/h4-11H,1H2,2-3H3

InChI Key

PJTXHGZPVHHKRT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=C)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

Computational and Theoretical Chemistry Studies on 1 2 Methylbut 3 En 2 Yl Naphthalene Analogues

Density Functional Theory (DFT) Applications in Predicting Molecular and Electronic Structures

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying aromatic systems. It offers a balance between accuracy and computational cost, making it suitable for investigating the electronic and structural properties of naphthalene (B1677914) derivatives. researchgate.net DFT methods are used to calculate geometry optimization and electronic properties, such as ionization potential, electron affinity, and electrophilicity, by employing functions like B3LYP with a 6-31G(d,p) basis set. researchgate.net

The flexibility of the prenyl side chain in 1-(2-methylbut-3-en-2-yl)naphthalene gives rise to multiple possible three-dimensional arrangements, or conformations. Understanding the relative energies of these conformers is crucial as the lowest-energy conformation often dictates the molecule's physical properties and reactivity.

DFT calculations are employed to map the potential energy surface of these molecules, identifying stable conformers (energy minima) and the energy barriers (transition states) that separate them. researchgate.net For instance, studies on π-π stacking interactions in naphthalene dimers use DFT methods like M062X to analyze the strength of stacking interaction energy and investigate non-covalent interactions for different conformations. researchgate.net This approach allows for the determination of the most stable geometric arrangements and the energy landscape governing conformational changes.

Table 1: Illustrative Conformational Energy Data for a Prenylated Naphthalene Analogue

ConformerDihedral Angle (C1-Cα-Cβ-Cγ)Relative Energy (kcal/mol)
A60°0.00
B180°1.25
C-60°0.00

Note: This table is illustrative, based on typical energy differences found in conformational analyses of similar molecules.

DFT is a highly effective tool for predicting various spectroscopic parameters, which is invaluable for structure elucidation and interpretation of experimental data. nih.gov

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is a standard approach for predicting NMR chemical shifts (¹H and ¹³C). nih.gov While computationally intensive, this method can achieve high accuracy, aiding in the assignment of complex NMR spectra and even helping to distinguish between isomers. nih.gov

Vibrational Frequencies: Theoretical calculations of vibrational frequencies are used to interpret infrared (IR) and Raman spectra. DFT methods can predict the frequencies and intensities of vibrational modes, such as C-H stretching or ring deformation modes in naphthalene systems. nih.gov Comparing calculated spectra with experimental ones helps to confirm molecular structures and assign specific absorption bands. nih.govresearchgate.net However, interactions with a surrounding medium (matrix shifts) can affect these frequencies, a factor that can also be modeled computationally. researchgate.net

Electronic Transitions: DFT and its time-dependent extension (TD-DFT) can predict the energies of electronic transitions, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range. These calculations help in understanding the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for determining molecular reactivity. researchgate.net

Table 2: Predicted vs. Experimental Spectroscopic Data for Naphthalene

ParameterCalculation MethodPredicted ValueExperimental Value
¹³C Chemical Shift (C1)DFT/GIAO~128 ppm128.1 ppm
C-H Stretch Freq.DFT/B3LYP~3060 cm⁻¹~3055 cm⁻¹
HOMO-LUMO GapDFT/B3LYP~4.82 eV~4.45 eV

Source: Based on data and methodologies described in references. researchgate.netnih.govnih.gov

Reaction Mechanism Elucidation through Advanced Computational Modeling

Computational modeling is instrumental in detailing the step-by-step pathways of chemical reactions, providing insights into the transformation of prenyl-naphthalene compounds.

Many reactions of prenylated naphthalenes, such as electrophilic cyclization, involve complex rearrangements. nih.gov Computational methods can locate the high-energy transition state (TS) structures that connect reactants to products. nih.gov Analyzing the geometry and energy of these transition states is key to understanding reaction feasibility and selectivity.

For example, the electrophilic cyclization of a propargylic alcohol containing an arene proceeds via a 6-endo-dig pathway. Computational modeling can confirm the proposed cationic intermediate and map the subsequent deprotonation and dehydration steps leading to the final naphthalene product. nih.gov Similarly, studies on the formation of naphthalene from precursors like phenyl and 1,3-butadiyne (B1212363) use DFT to calculate the potential energy surface and identify the most favorable reaction pathways, which are often characterized by relatively low energy barriers. kaust.edu.sakaust.edu.sa This analysis can reveal why certain isomers are formed preferentially over others. researchgate.net

Beyond mapping pathways, computational models can quantify the energetics of a reaction. Key parameters like activation energy (ΔE‡) and reaction energy (ΔEr) are calculated to predict reaction rates and equilibrium positions. chemrevlett.com

Kinetic Parameters: The activation energy, derived from the energy difference between the reactant and the transition state, is crucial for determining the reaction rate. A lower activation barrier implies a faster reaction. researchgate.net Methods like the Rice–Ramsperger–Kassel–Marcus (RRKM) theory can be used with DFT-calculated potential energy surfaces to determine temperature- and pressure-dependent reaction rate constants. kaust.edu.sa

Thermodynamic Parameters: DFT calculations can also yield thermodynamic data such as changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). nih.gov These values determine whether a reaction is spontaneous (exergonic, ΔG < 0) or non-spontaneous (endergonic, ΔG > 0) under specific conditions. For instance, in Diels-Alder reactions involving naphthalene, DFT calculations show that negative ΔEr values indicate the reactions are energetically favorable. chemrevlett.com Similarly, the thermodynamic stability of intermediates like naphthalene oxide has been successfully studied using a combination of microcalorimetry and DFT calculations. nih.gov

Table 3: Calculated Kinetic and Thermodynamic Parameters for a Model Naphthalene Reaction

ReactionParameterCalculated Value (kcal/mol)
Naphthalene + C₂H₂Activation Energy (ΔE‡)28.5
Reaction Energy (ΔEr)-15.7
Naphthalene Oxide Ring OpeningReaction Enthalpy (ΔH)-51.3

Source: Based on data from references. chemrevlett.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Structural Optimization and Property Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or a specific physicochemical property. For naphthalene derivatives, QSAR is used to predict their potential as antimicrobial agents, anticancer drugs, or other biologically active molecules. nih.govnih.gov

The process involves calculating a set of molecular descriptors for each analogue in a series. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), or topological (e.g., molecular connectivity indices). nih.govresearchgate.net A mathematical model is then developed to link these descriptors to the observed activity.

QSAR studies on naphthalen-1-yl-acetic acid hydrazides revealed the importance of the partition coefficient (log P) and the energy of the HOMO in describing their antimicrobial activity. nih.gov Such models can guide the synthesis of new analogues by predicting which structural modifications are likely to enhance the desired property, thereby optimizing the lead compound and reducing the need for extensive experimental screening.

Table 4: Common Molecular Descriptors Used in QSAR Studies of Naphthalene Derivatives

Descriptor TypeExample DescriptorProperty Encoded
Electronic HOMO EnergyElectron-donating ability
LUMO EnergyElectron-accepting ability
Dipole MomentMolecular polarity
Thermodynamic Heat of FormationMolecular stability
Topological Molecular Connectivity Index (χ)Molecular size and branching
Physicochemical LogPHydrophobicity/Lipophilicity

Source: Based on descriptors mentioned in references. nih.govresearchgate.net

Molecular Dynamics Simulations for Understanding Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope for examining the time-dependent behavior of molecules and their interactions with the surrounding environment. While specific MD studies on this compound are not extensively documented in publicly available literature, the principles of MD simulations and findings from studies on analogous systems, such as naphthalene and its simpler derivatives, provide a robust framework for understanding its probable dynamic characteristics.

For a molecule like this compound, MD simulations would be invaluable for elucidating the interplay between the rigid, planar naphthalene core and the flexible, bulky 2-methylbut-3-en-2-yl substituent. The simulations could track the rotational and torsional dynamics of the side chain, providing insights into its preferred orientations relative to the naphthalene ring. This is crucial as the spatial arrangement of the substituent can significantly influence the molecule's steric and electronic properties, and consequently its interactions with other molecules.

Furthermore, MD simulations are instrumental in exploring the interactions of this compound analogues with biological macromolecules, such as proteins or nucleic acids. By simulating the compound in the active site of an enzyme, for example, researchers can observe the dynamic process of binding and unbinding, identify key intermolecular interactions (like hydrogen bonds, van der Waals forces, and π-stacking), and estimate the binding affinity. The flexibility of the 2-methylbut-3-en-2-yl group could allow it to adopt various conformations to optimize its fit within a binding pocket, a phenomenon that can be explicitly visualized and analyzed through MD trajectories.

The following interactive table outlines typical parameters that would be considered in setting up a molecular dynamics simulation for a molecule like this compound in a solvent.

Simulation Parameter Description Typical Value/Choice for Naphthalene Analogues
Force Field A set of empirical energy functions and parameters used to describe the potential energy of the system.AMBER, CHARMM, GROMOS, OPLS
Solvent Model A model to represent the solvent molecules in the simulation.TIP3P, SPC/E for water
Box Type The shape of the simulation box that contains the molecule and solvent.Cubic, Rectangular, or Triclinic
Boundary Conditions The conditions applied at the boundaries of the simulation box to mimic an infinite system.Periodic Boundary Conditions (PBC)
Ensemble The statistical mechanical ensemble that the simulation samples from (e.g., constant temperature and pressure).NVT (Canonical), NPT (Isothermal-Isobaric)
Temperature The temperature at which the simulation is run.298 K (25 °C) or 310 K (37 °C)
Pressure The pressure at which the simulation is run (for NPT ensemble).1 atm
Time Step The interval at which the equations of motion are integrated.1-2 femtoseconds (fs)
Simulation Length The total duration of the simulation.Nanoseconds (ns) to microseconds (µs)

Another interactive table below presents a hypothetical summary of research findings that could be obtained from MD simulations of this compound analogues, based on studies of similar compounds.

Research Finding Description of Analysis Potential Implications
Conformational Flexibility of the Side Chain Analysis of dihedral angles of the 2-methylbut-3-en-2-yl group over the simulation trajectory.Reveals the energetically preferred shapes of the molecule, which can affect its ability to bind to specific targets.
Solvation Shell Structure Calculation of radial distribution functions (RDFs) between atoms of the solute and solvent molecules.Provides insight into how the molecule organizes solvent around itself, affecting its solubility and aggregation properties.
Binding Site Interactions Identification of persistent intermolecular contacts (e.g., hydrogen bonds, hydrophobic contacts) with a target protein.Elucidates the key residues and forces responsible for molecular recognition and binding affinity.
Diffusion Coefficient Calculation of the mean squared displacement (MSD) of the molecule over time.Quantifies the mobility of the molecule in a given medium, which is relevant for its pharmacokinetic properties.

Emerging Research Areas and Future Directions for 1 2 Methylbut 3 En 2 Yl Naphthalene in Organic Synthesis and Materials Science

Development of Novel Catalysts and Reagents Incorporating Prenylated Naphthalene (B1677914) Scaffolds

The naphthalene scaffold has been investigated as a core component in various chemical systems, including as a platform for inhibitors of protein-protein interactions. nih.gov The introduction of a prenyl group to this scaffold opens up new avenues for the design of novel catalysts and reagents. The steric and electronic properties of the prenylated naphthalene core could be harnessed to create unique chemical environments for catalysis.

Future research could focus on:

Asymmetric Catalysis: The development of chiral ligands based on the 1-(2-Methylbut-3-en-2-yl)naphthalene framework for use in asymmetric catalysis. The bulky prenyl group could play a crucial role in establishing a specific chiral environment around a metal center, leading to high enantioselectivity in a variety of organic transformations.

Organocatalysis: The prenylated naphthalene moiety could serve as a scaffold for new classes of organocatalysts. The naphthalene ring system can be functionalized to introduce catalytically active groups, while the prenyl unit can be used to tune the catalyst's solubility and steric properties.

Photo-redox Catalysis: Naphthalene derivatives are known to possess interesting photophysical properties. rsc.orgrsc.org The development of prenylated naphthalene-based photo-redox catalysts could lead to new and efficient methods for a range of chemical transformations initiated by visible light.

Exploration of this compound as a Versatile Building Block in Complex Molecule Synthesis

Naphthalene and its derivatives are fundamental building blocks in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, agrochemicals, and materials. nih.govresearchgate.netnih.gov The presence of both an aromatic ring and a reactive alkene in this compound makes it a particularly attractive starting material for the construction of intricate molecular architectures.

Key areas for exploration include:

Polycyclic Aromatic Hydrocarbons (PAHs): The prenyl group can participate in various cyclization reactions, providing a route to novel and complex polycyclic systems. Palladium-catalyzed dearomatization reactions of naphthalene derivatives have been shown to be a powerful tool for building fused polycyclic skeletons. acs.org

Natural Product Synthesis: Many natural products contain prenylated aromatic moieties. This compound could serve as a key intermediate in the total synthesis of such compounds.

Heterocyclic Chemistry: The alkene functionality of the prenyl group can be derivatized to introduce heteroatoms, leading to the synthesis of novel naphthalene-fused heterocyclic compounds with potential biological activity. mdpi.comnih.gov

A summary of potential synthetic transformations of this compound is presented in the table below.

Reaction TypePotential ProductsSignificance
Cycloaddition ReactionsFused polycyclic systemsAccess to novel PAHs and materials
Oxidative CleavageNaphthalene-substituted carbonylsVersatile synthetic intermediates
Epoxidation/HydroxylationFunctionalized side-chainsIntroduction of chirality and further functionalization
Cross-Coupling ReactionsSubstituted naphthalene derivativesFine-tuning of electronic and steric properties

Investigation of Advanced Materials Applications of Naphthalene-Prenyl Conjugates (e.g., photophysical properties, self-assembly, supramolecular chemistry)

The unique electronic and structural features of naphthalene derivatives have led to their extensive use in the development of advanced materials. nih.gov The incorporation of a prenyl group can be expected to modulate these properties, leading to materials with novel functionalities.

Future research in this area could focus on:

Organic Electronics: Naphthalene diimides are well-studied components of organic electronic devices due to their electron-deficient nature and tendency to self-assemble. rsc.orgresearchgate.net The introduction of a prenyl group could be used to control the packing and morphology of naphthalene-based materials, thereby influencing their charge transport properties.

Fluorescent Probes and Sensors: Naphthalene derivatives often exhibit strong fluorescence. mdpi.comnih.gov The photophysical properties of this compound and its derivatives could be explored for the development of novel fluorescent probes for detecting specific analytes or for imaging applications. The conjugation length and substituents on the naphthalene ring are known to affect its absorption and emission properties. rsc.orgresearchgate.net

Supramolecular Chemistry and Self-Assembly: The non-covalent interactions of naphthalene rings, such as π-π stacking, are crucial in supramolecular chemistry. researchgate.netchemrxiv.org The prenyl group can influence the self-assembly behavior of naphthalene derivatives, leading to the formation of well-defined nanostructures such as micelles, fibers, and gels. nih.govwarwick.ac.uk The self-assembly of 1,8-dihydroxynaphthalene with boronic acids and 4,4'-bipyridine (B149096) has been shown to form stable host-guest complexes. mdpi.com

Interdisciplinary Research Integrating Organic Synthesis with Advanced Spectroscopic Techniques and Computational Chemistry

A comprehensive understanding of the structure-property relationships of this compound and its derivatives will require an interdisciplinary approach that combines synthetic chemistry with advanced characterization techniques and theoretical modeling.

Promising avenues for interdisciplinary research include:

Advanced Spectroscopy: High-resolution infrared and fluorescence spectroscopy can provide detailed insights into the molecular structure, non-covalent interactions, and excited-state dynamics of prenylated naphthalene systems. chemrxiv.orgresearchgate.net

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to predict the geometric, electronic, and photophysical properties of these molecules. oru.seresearchgate.netnih.gov Such studies can guide the rational design of new materials with desired properties and help in the interpretation of experimental results. chemrxiv.orgpnnl.gov

Mechanistic Studies: The combination of kinetic experiments, spectroscopic analysis, and computational modeling can be used to elucidate the mechanisms of reactions involving this compound, leading to the development of more efficient and selective synthetic methods.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.